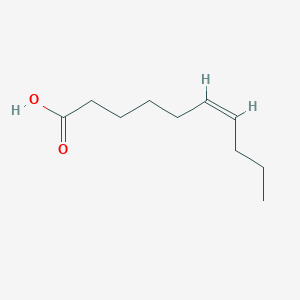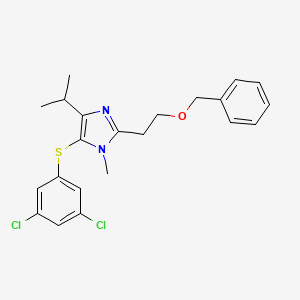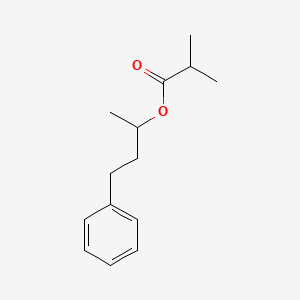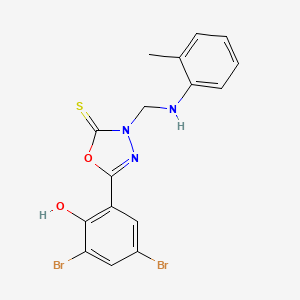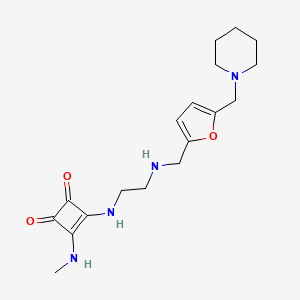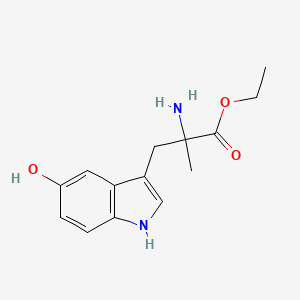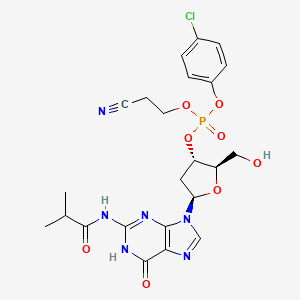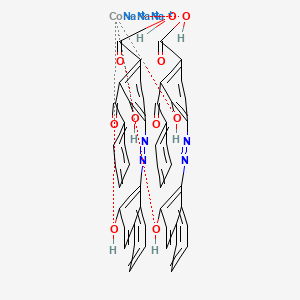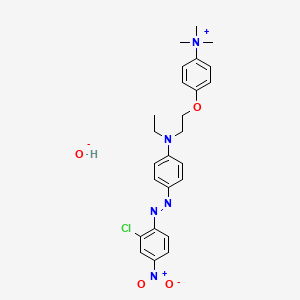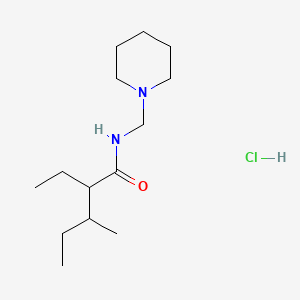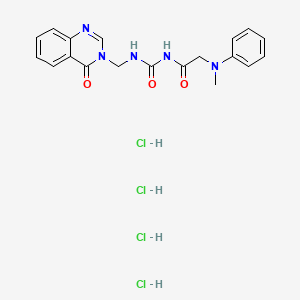
Acetamide, 2-(methylphenylamino)-N-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)carbonyl)-, tetrahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(methylphenylamino)-N-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)carbonyl)-, tetrahydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(methylphenylamino)-N-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)carbonyl)-, tetrahydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the quinazolinyl core, followed by the introduction of the acetamide and methylphenylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-(methylphenylamino)-N-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)carbonyl)-, tetrahydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can replace specific functional groups in the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce amine-containing compounds.
Applications De Recherche Scientifique
Acetamide, 2-(methylphenylamino)-N-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)carbonyl)-, tetrahydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Researchers explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(methylphenylamino)-N-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)carbonyl)-, tetrahydrochloride involves its interaction with specific molecular targets. The quinazolinyl moiety is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinyl core and exhibit similar biological activities.
Acetamide derivatives: Compounds with acetamide groups often have comparable chemical reactivity and applications.
Uniqueness
What sets Acetamide, 2-(methylphenylamino)-N-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)carbonyl)-, tetrahydrochloride apart is its specific combination of functional groups, which confer unique properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Propriétés
Numéro CAS |
70395-26-5 |
|---|---|
Formule moléculaire |
C19H23Cl4N5O3 |
Poids moléculaire |
511.2 g/mol |
Nom IUPAC |
2-(N-methylanilino)-N-[(4-oxoquinazolin-3-yl)methylcarbamoyl]acetamide;tetrahydrochloride |
InChI |
InChI=1S/C19H19N5O3.4ClH/c1-23(14-7-3-2-4-8-14)11-17(25)22-19(27)21-13-24-12-20-16-10-6-5-9-15(16)18(24)26;;;;/h2-10,12H,11,13H2,1H3,(H2,21,22,25,27);4*1H |
Clé InChI |
XPRNIFHCGWHQIK-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)NC(=O)NCN1C=NC2=CC=CC=C2C1=O)C3=CC=CC=C3.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


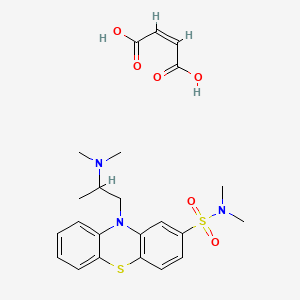
![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)
